

A Comparative Analysis of Dissolution Profiles: Isomalt vs. Lactose in Tablet Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Isomalt**

Cat. No.: **B1678288**

[Get Quote](#)

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical determinant of a drug product's performance. Among the most common diluents, or fillers, used in tablet formulations are **isomalt** and lactose. This guide provides a comparative analysis of their impact on tablet dissolution profiles, supported by experimental data and detailed methodologies.

This comparison delves into the physicochemical properties of **isomalt** and lactose that influence drug dissolution, presenting available quantitative data from various studies. While a direct head-to-head comparison under identical conditions is not readily available in the reviewed literature, this guide synthesizes findings from multiple sources to offer valuable insights for formulation development.

Key Performance Indicators: Dissolution and Disintegration

The dissolution of a tablet is a complex process preceded by disintegration. Both **isomalt** and lactose are available in various grades with distinct physical properties that significantly affect these two parameters.

Isomalt, a sugar alcohol, is known for its excellent tableting properties and is available in grades with different solubilities, which directly impacts disintegration times. For instance, the higher solubility grade, **isomalt** 721, has demonstrated superior performance in fast-dissolving tablets, particularly when paired with superdisintegrants like crospovidone.[\[1\]](#)[\[2\]](#) Studies have

shown that placebo tablets formulated with **isomalt** can achieve disintegration times of less than 20 seconds.[1][2]

Lactose, a disaccharide, is a widely used excipient available in various forms, including granulated, anhydrous, and monohydrate.[3] The polymorphic form and particle size of lactose play a crucial role in tablet disintegration and dissolution. Research indicates that granulated lactose tends to disintegrate the fastest, whereas anhydrous lactose has the slowest disintegration rate.[3] The dissolution of tablets containing lactose is influenced by the mechanical properties of the tablet as much as the solubility of the lactose itself.[4]

Quantitative Data Summary

The following tables summarize quantitative data extracted from discrete studies. It is important to note that these results are not from a single, direct comparative study of **isomalt** and lactose but are presented to provide a comparative perspective.

Table 1: Disintegration Time of Placebo Tablets

Excipient	Superdisintegrant	Disintegration Time (seconds)	Reference
Isomalt (galenIQ 721)	Crospovidone	< 20	[1][2]
Isomalt (grades 720 & 721)	None	200 - 500	[1]

Table 2: Comparative Dissolution of Aspirin (ASA) from Coated Tablets in Simulated Gastrointestinal Fluids

This study used lactulose, a disaccharide isomeric with lactose.

Time (hours)	Cumulative ASA	Cumulative ASA	Simulated Fluid
	Release (%) - Isomalt Formulation	Release (%) - Lactulose Formulation	
1	0	0	Gastric Fluid (pH 1.2)
4	~5	~5	Intestinal Fluid (pH 6.8)
5	~10	~20	Intestinal Fluid (pH 6.8)
7	~100	~100	Colonic Fluid (pH 6.8 with 1% rat caecal content)

Data is approximated from graphical representation in the source study.[\[5\]](#)

Table 3: Dissolution of Captopril from Tablets with Different Types of Lactose

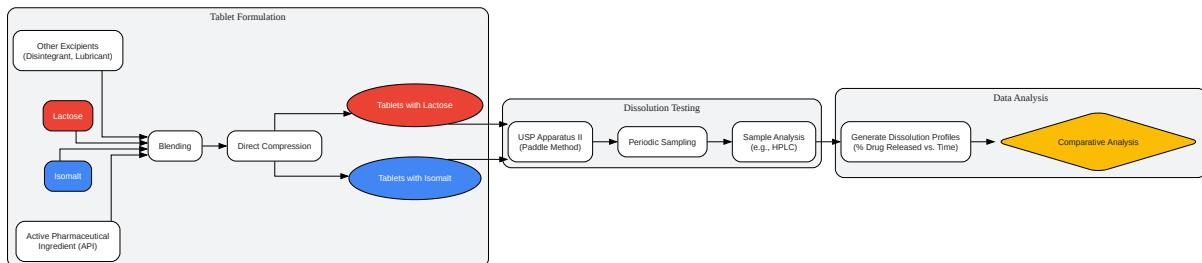
Lactose Type	Drug Release Profile
SuperTab 21AN	Faster dissolution
Lactopress	Intermediate dissolution
Lactose NF	Intermediate dissolution
SuperTab 24AN	Slower dissolution

This study highlights the significant impact of the grade of lactose on the dissolution profile.[\[4\]](#)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for tablet formulation and dissolution testing.

Tablet Formulation by Direct Compression


- Blending: The active pharmaceutical ingredient (API) and the excipient (**isomalt** or lactose) are blended with other necessary excipients such as a disintegrant (e.g., crospovidone, 2-3% w/w) and a lubricant (e.g., magnesium stearate, 0.5-1% w/w) in a suitable blender (e.g., V-blender) for a specified time (e.g., 15-20 minutes) to ensure a homogenous mixture.[1]
- Compression: The blend is then compressed into tablets using a tablet press. Compression force is adjusted to achieve tablets of a specific hardness (e.g., 60 N).[1]

In Vitro Dissolution Testing (USP Apparatus II - Paddle Method)

This protocol is adapted from a study comparing **isomalt** and lactulose in colon-specific drug delivery.[5]

- Apparatus: USP Dissolution Apparatus II (Paddle Method).[5]
- Dissolution Medium: A sequential fluid change can be used to simulate the gastrointestinal tract:
 - Stomach: 375 mL of 0.1 N hydrochloric acid (pH 1.2) for 1 hour.[5]
 - Small Intestine: Add 125 mL of 0.2 M trisodium phosphate to the above medium to adjust the pH to 6.8. Continue the test for a specified duration (e.g., 3 hours).[5]
- Temperature: Maintain the dissolution medium at $37 \pm 0.5^{\circ}\text{C}$.[5]
- Agitation: Set the paddle speed to 50 rpm.[5]
- Sampling: Withdraw samples at predetermined time intervals.
- Analysis: Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for comparing tablet dissolution profiles.

Conclusion

The choice between **isomalt** and lactose as a primary tablet diluent can have a marked impact on the final product's dissolution characteristics. **Isomalt**, particularly its more soluble grades, appears to be an excellent choice for formulations where rapid disintegration and dissolution are desired, such as orally disintegrating tablets. Lactose, with its various grades, offers a range of possibilities, but its performance is highly dependent on the specific form used. The mechanical properties of the final tablet also play a more significant role in the dissolution from lactose-based formulations.

For optimal formulation development, it is recommended to perform head-to-head studies with the specific API and intended tablet characteristics to determine the most suitable excipient. The experimental protocols and comparative data presented in this guide serve as a foundational resource for such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sugars and Polyols of Natural Origin as Carriers for Solubility and Dissolution Enhancement [mdpi.com]
- 2. japsonline.com [japsonline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Assessment of Isomalt for Colon-Specific Delivery and Its Comparison with Lactulose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- To cite this document: BenchChem. [A Comparative Analysis of Dissolution Profiles: Isomalt vs. Lactose in Tablet Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678288#comparative-dissolution-profiles-of-tablets-with-isomalt-and-lactose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com